O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride
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Overview
Description
O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride is a chemical compound that features a brominated pyridine ring attached to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 5-bromopyridine-3-boronic acid as a starting material . The bromination reaction can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to achieve high yields .
Industrial Production Methods
For large-scale industrial production, the synthesis process can be optimized to improve yield and reduce costs. This may involve the use of more efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions
Major Products Formed
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxylamine group can act as a nucleophile, participating in various biochemical reactions. The brominated pyridine ring can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
O-[(3-Pyridyl)methyl]hydroxylamine: Similar structure but lacks the bromine atom, leading to different reactivity and biological activity.
5-Bromopyridine-3-boronic acid: Shares the brominated pyridine ring but differs in functional groups, resulting in different applications.
N-Hydroxyphthalimide: Contains a hydroxylamine group but has a different core structure, leading to distinct chemical properties and uses.
Uniqueness
O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride is unique due to the presence of both the brominated pyridine ring and the hydroxylamine group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H8BrClN2O |
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Molecular Weight |
239.50 g/mol |
IUPAC Name |
O-[(5-bromopyridin-3-yl)methyl]hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H7BrN2O.ClH/c7-6-1-5(4-10-8)2-9-3-6;/h1-3H,4,8H2;1H |
InChI Key |
YIKRXOBIPFPYIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)CON.Cl |
Origin of Product |
United States |
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